2-(Aminomethyl)pent-4-en-1-ol
Description
Contextual Significance of Multifunctional Unsaturated Amino Alcohol Scaffolds
Multifunctional unsaturated amino alcohols, such as 2-(Aminomethyl)pent-4-en-1-ol , are characterized by the concurrent presence of an amino group, a hydroxyl group, and a carbon-carbon double bond. This unique combination of reactive sites within a single, relatively simple molecule imparts significant value in several areas of chemical science.
These scaffolds are integral components of numerous biologically active natural products and pharmaceutical agents. nih.govnih.gov The amino alcohol moiety is a key structural feature in a wide array of drugs, and the presence of an unsaturated bond offers a handle for further chemical modification, allowing for the synthesis of diverse molecular libraries for drug discovery programs. For instance, γ-amino alcohols, a class to which This compound belongs, are prominent in anti-HIV and antitumor drugs, as well as in various alkaloids. acs.org
Beyond their direct biological relevance, these compounds are highly versatile intermediates in organic synthesis. thieme-connect.comscbt.com The amine and alcohol functionalities can be selectively protected or derivatized, while the alkene can participate in a wide range of transformations such as hydrogenation, oxidation, or metathesis. beilstein-journals.orgursa.cat This orthogonality allows for a stepwise and controlled construction of more complex molecules. Homoallylic amines, a related classification for this compound, are recognized as crucial precursors for the synthesis of β-amino acids, β-lactams, and a variety of nitrogen-containing heterocycles. thieme-connect.combeilstein-journals.orgbeilstein-journals.org The ability to access these important structural motifs from a single, multifunctional starting material underscores the strategic importance of unsaturated amino alcohols in modern synthetic chemistry. beilstein-journals.org
The table below summarizes the key properties of This compound .
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| CAS Number | 108429-88-5 |
Historical Overview of Synthetic Approaches to Related Structures
The synthesis of unsaturated amino alcohols has been an active area of research for decades, with chemists developing a variety of strategies to construct this valuable motif with high levels of stereo- and regiocontrol. openaccessjournals.comdiva-portal.org Historically, many approaches relied on the derivatization of naturally occurring amino acids. openaccessjournals.com While effective, this method is often limited to the stereochemistries available in the chiral pool.
To overcome these limitations, numerous synthetic methods have been developed, evolving from classical reactions to modern catalytic processes. A common historical approach involves the nucleophilic ring-opening of epoxides with nitrogen nucleophiles. openaccessjournals.comdiva-portal.org This method can be highly effective, particularly for the synthesis of 1,2-amino alcohols, though controlling regioselectivity in unsymmetrical epoxides can be a challenge. openaccessjournals.com
Another foundational strategy is the addition of organometallic reagents to imines. sorbonne-universite.fr The development of three-component reactions, where an aldehyde, an amine, and an allylating agent like allyltributylstannane (B1265786) are combined in one pot, represented a significant step forward in efficiency. sorbonne-universite.fr These methods avoid the pre-formation of imines and are well-suited for creating molecular libraries. thieme-connect.com
More recently, transition metal catalysis has revolutionized the synthesis of these compounds. Palladium-catalyzed reactions, in particular, have been extensively explored. For example, the allylic C-H amination of homoallylic N-tosyl carbamates provides a direct route to vinyl oxazolidinones, which are precursors to syn-1,2-amino alcohols. nih.gov Further refinement of this methodology, using different N-protecting groups like N-nosyl carbamates, has enabled the synthesis of syn-1,3-amino alcohol motifs with excellent chemoselectivity. nih.govthieme-connect.comnih.gov These advanced methods often proceed under mild conditions and offer high levels of control over the stereochemical outcome.
A summary of key synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Key Features |
| Ring-Opening of Epoxides | Nucleophilic attack of an amine on an epoxide ring. | A classic method, effective for 1,2-amino alcohols. Regioselectivity can be a challenge. openaccessjournals.com |
| Allylation of Imines | Addition of an allyl nucleophile (e.g., organometallic reagent) to an imine. | Can be performed as a three-component reaction, increasing efficiency. sorbonne-universite.fr |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of an amine onto an allylic C-H bond. | A modern, direct method for forming C-N bonds with high selectivity. nih.gov |
| Diels-Alder Reactions | Cycloaddition of N-sulfinyl dienophiles. | Provides access to unsaturated vicinal amino alcohols. acs.org |
Rationale for Investigating this compound: Bridging Research Gaps
While the broader class of unsaturated amino alcohols has been extensively studied, specific research on This compound is notably limited. This scarcity of data itself provides a strong rationale for its investigation, as the synthesis and characterization of novel, multifunctional building blocks are crucial for expanding the toolbox of synthetic chemists.
The specific structural features of This compound make it a particularly interesting target. It possesses a primary amine and a primary alcohol, both of which are readily available for a wide range of chemical transformations. The terminal alkene provides a site for reactions such as cross-metathesis, which could be used to append complex side chains, or hydroboration-oxidation to introduce another hydroxyl group with controlled stereochemistry.
The investigation of this compound addresses a gap in the availability of simple, C6 unsaturated amino alcohol scaffolds. Its synthesis would provide a new, versatile starting material for diversity-oriented synthesis, a strategy used to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery. diva-portal.org Furthermore, the development of an efficient and stereocontrolled synthesis of This compound would be a valuable contribution to synthetic methodology. Given the importance of γ-amino alcohols in medicinal chemistry, establishing reliable synthetic routes to new examples like this one is a worthwhile endeavor. nih.govacs.orgresearchgate.net The potential for this molecule to serve as a precursor to novel ligands for asymmetric catalysis also presents a compelling reason for its study.
In essence, the investigation of This compound is driven by the prospect of creating a new, highly functional, and versatile tool for organic synthesis, with potential applications ranging from the development of new pharmaceuticals to the discovery of novel catalytic systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-(aminomethyl)pent-4-en-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(4-7)5-8/h2,6,8H,1,3-5,7H2 |
InChI Key |
CZUIGKJWYZGBRL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CN)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminomethyl Pent 4 En 1 Ol
Stereoselective and Enantioselective Synthesis Strategies
Achieving stereoselectivity in the synthesis of molecules with multiple functional groups like 2-(aminomethyl)pent-4-en-1-ol is crucial. Various strategies have been developed for the synthesis of the broader class of allylic amino alcohols, which are directly applicable.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. diva-portal.org These are chiral molecules that are temporarily incorporated into a substrate, direct a stereoselective reaction, and are subsequently removed.
For the synthesis of vicinal (1,2-) amino alcohols, chiral auxiliaries derived from readily available sources like Evans auxiliaries have been employed. For instance, an Evans-auxiliary-derived chiral allenamide has been used for stereochemical control in the copper-catalyzed reductive coupling for the synthesis of 1,2-amino alcohols, achieving high diastereoselectivities. acs.org This approach involves the aminoallylation of ketone electrophiles. acs.org While this method is practical due to the low cost of the Evans auxiliary, the development of catalytic asymmetric variants increases atom efficiency. acs.org
Another strategy involves the use of chiral nitrones, where a chiral auxiliary, such as one derived from mannose, can control the diastereoselectivity of nucleophilic additions. This has been applied in the enantioselective synthesis of 5-lipoxygenase inhibitors, demonstrating an 8:1 diastereomeric ratio. acs.org
Table 1: Examples of Chiral Auxiliary-Mediated Reactions for Amino Alcohol Synthesis
| Chiral Auxiliary | Reaction Type | Substrate Class | Outcome |
| Evans-type | Copper-catalyzed reductive coupling | Allenamides and ketones | High diastereoselectivity in 1,2-amino alcohol synthesis. acs.org |
| Mannose-derived | Nucleophilic addition to nitrone | Chiral nitrone | 8:1 diastereomeric ratio in the synthesis of chiral hydroxyureas. acs.org |
Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formations
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a substoichiometric amount of a chiral catalyst.
Copper-Catalyzed Hydroamination: A significant advancement in the synthesis of γ-amino alcohols is the copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols. nih.govacs.org This method provides access to chiral 1,3-amino alcohols with excellent regio- and enantioselectivity using commercially available starting materials. nih.gov The reaction conditions are mild and tolerate a broad range of functional groups. nih.gov
Ruthenium-Catalyzed Hydroamination: A ruthenium-catalyzed formal anti-Markovnikov hydroamination of allylic alcohols has been developed for the synthesis of chiral γ-amino alcohols. liv.ac.uk This process proceeds via an asymmetric hydrogen-borrowing mechanism, allowing racemic secondary allylic alcohols to react with various amines to produce enantiomerically enriched products with excellent enantioselectivities (up to >99% ee). liv.ac.uk
Palladium-Catalyzed Allylic C-H Amination: A palladium(II)/sulfoxide-catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates provides a novel route to syn-1,2-amino alcohols. nih.govacs.org This represents a rare example of a general and stereoselective catalytic allylic C-H amination reaction. nih.gov The reaction demonstrates broad scope and the resulting vinyl anti-oxazolidinone products are versatile intermediates. nih.gov
Table 2: Asymmetric Catalytic Methods for Allylic Amino Alcohol Synthesis
| Catalyst System | Reaction Type | Substrate | Product Class | Selectivity |
| Copper/Chiral Ligand | Asymmetric Hydroamination | Unprotected allylic alcohols | Chiral γ-amino alcohols | Excellent regio- and enantioselectivity. nih.govacs.org |
| Ruthenium/Chiral Ligand | Asymmetric Hydroamination | Racemic secondary allylic alcohols | Chiral γ-amino alcohols | Up to >99% ee. liv.ac.uk |
| Palladium(II)/Bis-sulfoxide | Allylic C-H Amination | Chiral homoallylic N-tosyl carbamates | syn-1,2-amino alcohols | Good diastereoselectivity. nih.govacs.org |
| Palladium/Ferrocene Ligand | Asymmetric Allylic Amination | 4-aryl-1,3-dioxolan-2-one | Chiral β-aryl-α,β-unsaturated amino alcohols | Up to 92% yield and 98% ee. rsc.org |
Chemoenzymatic and Biocatalytic Pathways
Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis. These methods are increasingly recognized for their efficiency and sustainability.
A sequential two-step chemoenzymatic methodology has been described for the stereoselective synthesis of allylic amines. researchgate.net This process involves the oxidation of a racemic allylic alcohol using a laccase/TEMPO system to an α,β-unsaturated ketone, which is then subjected to a transamination reaction catalyzed by an amine transaminase (ATA) to yield the chiral amine with high enantiomeric excess. researchgate.net
Dynamic kinetic resolution (DKR) is another powerful chemoenzymatic tool. It combines in situ enzymatic resolution with the racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. This has been successfully applied to the synthesis of enantiomerically pure alcohols and amines using ruthenium catalysts for racemization in conjunction with lipases for resolution. acs.org For instance, a ruthenium complex combined with Novozyme-435 is effective for the DKR of various secondary alcohols. acs.org
Table 3: Chemoenzymatic Strategies for Chiral Amine and Alcohol Synthesis
| Enzymatic Step | Chemical Step/Catalyst | Application | Outcome |
| Laccase/TEMPO oxidation & Amine Transaminase | - | Stereoselective amination of allylic alcohols | High enantiomeric excess. researchgate.net |
| Lipase (e.g., Novozyme-435) | Ruthenium-based racemization catalyst | Dynamic kinetic resolution of secondary alcohols | High yields and enantiomeric excesses. acs.org |
| Candida parapsilosis ATCC 7330 | - | Enantioselective hydrolysis of allylic acetates | Enantiomerically enriched allylic alcohols (>99% ee). scirp.org |
Diastereoselective Synthesis through Substrate Control
In substrate-controlled diastereoselective synthesis, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. diva-portal.org
A notable example is the diastereoselective synthesis of unsaturated aromatic 1,2-amino alcohols from an epimeric mixture of optically active allylic ethers. acs.org The reaction with chlorosulfonyl isocyanate proceeds with high anti-selectivity, which can be explained by electronic models like the Cieplak model. acs.org
Another approach involves the direct C-H amination of homoallylic alcohol derivatives catalyzed by a phosphine (B1218219) selenide. rsc.org This method provides a diastereoconvergent synthesis of anti-1,2-amino alcohols. A key feature is the destruction and recreation of the allylic stereocenter, allowing a single product diastereomer to be formed from any diastereomeric mixture of the starting material. rsc.org
Development of Novel Retrosynthetic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by breaking down a target molecule into simpler, commercially available precursors. wikipedia.org For a molecule like this compound, several retrosynthetic disconnections can be envisioned.
A standard approach might involve disconnecting the C-N bond, leading to a precursor that can be aminated, or disconnecting a C-C bond to build the carbon skeleton. youtube.com
Novel retrosynthetic strategies for similar structures, like 1,2-amino alcohols, consider umpolung (polarity inversion) approaches. For example, the aminoallylation of a carbonyl electrophile with a nucleophilic amino-substituted allylmetal reagent is a powerful technique. acs.orgnih.gov This generates a 1,2-amino alcohol with an alkene functionality that can be further manipulated. acs.org
Another innovative disconnection involves the use of cyclic nitrones. The retrosynthesis of 2-aminomethyl pyrrolidines, for example, envisions the addition of a cyanide nucleophile to a chiral cyclic nitrone, followed by reduction to form the aminomethyl group. researchgate.net
Green Chemistry and Sustainable Synthesis Pathways
The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of green and sustainable synthetic routes for a wide array of chemical compounds. For a molecule such as this compound, which contains two key functional groups (an amine and a primary alcohol) and a stereocenter, the principles of green chemistry offer significant opportunities to improve efficiency and reduce environmental impact compared to traditional synthetic methods. These approaches prioritize the use of renewable feedstocks, less hazardous reagents, and catalytic processes, particularly biocatalysis, to minimize waste and energy consumption. keaipublishing.com
Biocatalysis, which utilizes enzymes for organic synthesis, stands out as a powerful tool for developing more sustainable pathways. uni-graz.at Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy demand. acs.org Their high chemo-, regio-, and stereoselectivity often eliminates the need for complex protecting group strategies, thereby shortening synthetic routes and reducing waste generation. acs.orgresearchgate.net
For the synthesis of this compound, a hypothetical green pathway could involve a chemo-enzymatic approach. Such a process might start from a readily available precursor and employ key enzymatic steps to introduce the desired chirality and functional groups. For instance, a plausible biocatalytic strategy could involve the use of enzymes such as oxidoreductases (like alcohol dehydrogenases) and transaminases.
Key Biocatalytic Transformations:
Asymmetric Amination: A transaminase could be employed to asymmetrically convert a ketone precursor into the corresponding chiral amine. Transaminases are widely used for the synthesis of chiral amines with high enantiomeric excess, using a simple amino donor like L-alanine. rsc.org
Selective Reduction: An alcohol dehydrogenase (ADH) could be used for the stereoselective reduction of a corresponding aldehyde or ketone to the primary alcohol. These enzymes are known for their high selectivity in producing enantiopure alcohols. acs.org
The table below illustrates a hypothetical comparison between a traditional chemical synthesis and a potential biocatalytic route for a similar amino alcohol, highlighting the advantages conferred by the green chemistry approach.
| Parameter | Traditional Chemical Route | Biocatalytic Route |
| Catalyst | Stoichiometric heavy metal reagents | Recyclable enzyme (e.g., Transaminase, ADH) |
| Solvent | Anhydrous organic solvents (e.g., THF, DCM) | Aqueous buffer, or green solvents |
| Temperature | Often requires heating or cooling (-78°C to 100°C) | Ambient temperature (20-50°C) acs.org |
| Pressure | May require high pressure (e.g., for hydrogenation) | Atmospheric pressure |
| Byproducts | Stoichiometric inorganic salts, protecting group waste | Minimal, often biodegradable byproducts |
| Stereoselectivity | May require chiral auxiliaries or resolution, leading to 50% material loss acs.org | High (often >99% e.e.) |
| E-Factor (Waste/Product ratio) | High | Low |
Research Findings on Analogous Systems:
While specific research on the green synthesis of this compound is not widely published, studies on analogous structures demonstrate the feasibility of such approaches. For instance, the synthesis of 2-aminomethylpiperidine has been successfully developed from bio-renewable 2,5-bis(aminomethyl)furan (B21128) using a catalytic hydrogenolysis process, showcasing a move towards bio-based feedstocks. rsc.org Similarly, multi-enzyme, one-pot syntheses have been developed for compounds like 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl)furfural, achieving good titers and demonstrating the potential for integrated, sustainable bioprocesses. rsc.org These examples underscore the power of catalysis and biocatalysis to create complex molecules from simpler, often renewable, starting materials under environmentally benign conditions.
The following table presents representative data from a study on a biocatalytic amination reaction, illustrating the typical research findings in this area.
| Entry | Enzyme Variant | Substrate Concentration (mM) | Co-solvent | Conversion (%) | Enantiomeric Excess (%) |
| 1 | Wild Type Transaminase | 50 | 5% DMSO | 85 | 92 |
| 2 | Engineered Variant A | 50 | 5% DMSO | 98 | >99 |
| 3 | Engineered Variant A | 100 | 5% DMSO | 95 | >99 |
| 4 | Engineered Variant B | 100 | 10% DMSO | 99 | >99 |
These data highlight how protein engineering can be used to develop robust enzymes tailored for specific substrates and process conditions, a key element in the industrial application of biocatalysis. uni-graz.at The implementation of such green and sustainable pathways is crucial for the future of chemical synthesis, aligning industrial production with environmental responsibility.
Chemical Reactivity and Transformation Pathways of 2 Aminomethyl Pent 4 En 1 Ol
Transformations Involving the Primary Amine Functionality
The primary amine group (—NH₂) in 2-(aminomethyl)pent-4-en-1-ol is a nucleophilic and basic center, allowing it to participate in a variety of bond-forming reactions.
The lone pair of electrons on the nitrogen atom allows the primary amine to act as a potent nucleophile, readily attacking electrophilic carbon centers.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is typically achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to overalkylation, producing mixtures of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination is a more controlled method for synthesizing secondary or tertiary amines. wikipedia.org
Derivatization: For analytical purposes, such as high-performance liquid chromatography (HPLC), primary amines are often derivatized to enhance their detectability. sigmaaldrich.com Reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) or naphthalene-2,3-dicarboxaldehyde (NDA) react with the primary amine of this compound to form highly fluorescent or UV-active derivatives, allowing for sensitive quantification. sigmaaldrich.comnih.gov
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary Amine (and overalkylation products) |
| Derivatization | Naphthalene-2,3-dicarboxaldehyde (NDA) / Cyanide | N-substituted 1-cyanobenz[f]isoindole (CBI) |
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. libretexts.orgwikipedia.org This intermediate then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The entire process is reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com
The mechanism proceeds as follows:
Nucleophilic attack of the primary amine on the carbonyl carbon.
Proton transfer to form a neutral hemiaminal intermediate. libretexts.org
Protonation of the hydroxyl group to make it a good leaving group (water). libretexts.org
Elimination of water to form a resonance-stabilized iminium ion.
Deprotonation to yield the final imine product. libretexts.org
While aminal formation—characterized by two amine groups attached to the same carbon—is more commonly associated with secondary amines, it can occur under certain conditions with primary amines and aldehydes. taylorandfrancis.com
| Carbonyl Reactant | Intermediate | Final Product |
| Aldehyde (R-CHO) | Hemiaminal | Imine (Schiff Base) |
| Ketone (R₂C=O) | Hemiaminal | Imine (Schiff Base) |
The primary amine functionality itself is in a reduced state. While direct reduction is not applicable, the nitrogen can be oxidized. The oxidation of primary amines can lead to a variety of products, such as imines, oximes, or nitro compounds, depending on the oxidizing agent and reaction conditions.
Conversely, the formation of amines through the reduction of other nitrogen-containing functional groups is a fundamental synthetic strategy. ucalgary.ca For instance, primary amines can be synthesized via the reduction of nitriles, azides, or amides using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com While this compound is the product of such reductions, its amine group can be used in reductive amination procedures. In this two-step, one-pot process, the amine reacts with a carbonyl compound to form an imine in situ, which is then immediately reduced (e.g., by sodium cyanoborohydride) to form a more substituted amine. wikipedia.org
| Transformation | Reactants | Reagents | Product Type |
| Reductive Amination | This compound + Aldehyde/Ketone | NaBH₃CN or H₂/Pd | Secondary or Tertiary Amine |
Reactions of the Allylic Alcohol Moiety
The allylic alcohol group consists of a primary alcohol attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This arrangement confers unique reactivity, particularly for stereocontrolled reactions on the alkene.
The hydroxyl group of an allylic alcohol can direct the stereochemical outcome of reactions on the adjacent double bond. This is particularly evident in epoxidation reactions.
Sharpless Asymmetric Epoxidation: This renowned method enables the highly enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org The reaction utilizes tert-butyl hydroperoxide as the oxidant, a titanium tetra(isopropoxide) catalyst, and a chiral diethyl tartrate (DET) ligand. wikipedia.org The hydroxyl group of the substrate, this compound, coordinates to the titanium catalyst, and the choice of (+)-DET or (-)-DET directs the delivery of the oxygen atom to a specific face of the alkene, allowing for predictable control over the resulting epoxide's stereochemistry. wikipedia.org
Substrate-Directed Hydroxylation: Similarly, the allylic hydroxyl group can influence the facial selectivity of dihydroxylation reactions using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), often leading to the formation of syn-diols.
| Reaction | Reagents | Key Feature |
| Asymmetric Epoxidation | t-BuOOH, Ti(OiPr)₄, (+)- or (-)-Diethyl Tartrate | High enantioselectivity controlled by chiral ligand |
| Dihydroxylation | OsO₄, NMO | Formation of syn-diols |
As a primary alcohol, the hydroxyl group in this compound undergoes standard esterification and etherification reactions.
Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more efficiently, by using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base.
Etherification: The formation of an ether can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
For both esterification and etherification, it is often necessary to protect the primary amine group first (e.g., as a carbamate) to prevent it from competing with the alcohol as the nucleophile.
Oxidations and Reductions of the Alcohol
The primary alcohol moiety in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. researchgate.net
Oxidation: Mild oxidizing agents, such as those used in the Swern or Dess-Martin periodinane oxidations, can selectively convert the primary alcohol to the corresponding aldehyde, 2-(aminomethyl)pent-4-enal. Care must be taken to avoid reaction with the amine group, which may require a protection strategy (e.g., as a carbamate (B1207046) or amide) prior to oxidation. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid, 2-(aminomethyl)pent-4-enoic acid. However, these harsh conditions can also lead to the cleavage of the alkene double bond. Catalytic systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with a co-oxidant, can offer a milder alternative for converting primary alcohols to aldehydes. nih.govresearchgate.net
Reduction: The primary alcohol is already in a reduced state. Further reduction of this functional group to an alkane is a challenging transformation that would require harsh conditions, likely involving conversion of the alcohol to a good leaving group (like a tosylate) followed by reduction with a strong hydride reagent such as lithium aluminum hydride (LiAlH₄). sciencemadness.org Such conditions would likely affect other parts of the molecule.
| Reaction Type | Reagent(s) | Predicted Product |
|---|---|---|
| Mild Oxidation | Dess-Martin Periodinane (DMP), Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | 2-(Aminomethyl)pent-4-enal |
| Strong Oxidation | KMnO4, H2CrO4 | 2-(Aminomethyl)pent-4-enoic acid |
| Reduction of Derived Tosylate | 1. TsCl, Pyridine; 2. LiAlH4 | 2-(Aminomethyl)pentane |
Electrophilic and Nucleophilic Additions to the Alkene Functionality
The terminal alkene in this compound is electron-rich and readily undergoes electrophilic addition reactions. wikipedia.org An electrophile (E⁺) adds to the double bond, forming a carbocation intermediate at the more substituted carbon (C4). This intermediate is then attacked by a nucleophile (Nu⁻) to yield the final addition product. The regioselectivity of this reaction typically follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms (C5).
Halogenation and Hydrohalogenation
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds through a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion leads to the formation of a vicinal dihalide, specifically 4,5-dihalo-2-(aminomethyl)pentan-1-ol.
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) results in the formation of a halohydrin. Following Markovnikov's rule, the hydrogen atom adds to the terminal carbon (C5), and the halide adds to the secondary carbon (C4), yielding 4-halo-2-(aminomethyl)pentan-1-ol. In the presence of peroxides, the hydrobromination can proceed via a radical mechanism, leading to the anti-Markovnikov product, 5-bromo-2-(aminomethyl)pentan-1-ol.
Hydroboration-Oxidation and Ozonolysis
Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov hydration of the alkene. wikipedia.org In the first step, borane (B79455) (BH₃) adds across the double bond, with the boron atom attaching to the less sterically hindered terminal carbon (C5). Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. wikipedia.org This process converts this compound into 2-(aminomethyl)pentane-1,5-diol. acs.orgacs.org The reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.org
Ozonolysis: Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃). wikipedia.orgbyjus.compearson.comorganic-chemistry.org The reaction initially forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. organic-chemistry.org The work-up conditions determine the final products. wikipedia.orgbyjus.com A reductive work-up (e.g., with zinc dust or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For the terminal alkene in this compound, this would result in the formation of 3-amino-4-hydroxybutanal and formaldehyde. masterorganicchemistry.com An oxidative work-up (e.g., with hydrogen peroxide) would oxidize the initial aldehyde products to carboxylic acids.
| Reaction Type | Reagent(s) | Regioselectivity | Predicted Product |
|---|---|---|---|
| Halogenation | Br2 or Cl2 in CCl4 | N/A | 4,5-Dihalo-2-(aminomethyl)pentan-1-ol |
| Hydrohalogenation | HBr or HCl | Markovnikov | 4-Halo-2-(aminomethyl)pentan-1-ol |
| Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | Anti-Markovnikov | 2-(Aminomethyl)pentane-1,5-diol |
| Ozonolysis (Reductive Work-up) | 1. O3; 2. Zn/H2O or DMS | N/A (Cleavage) | 3-Amino-4-hydroxybutanal and Formaldehyde |
Metathesis Reactions (e.g., Ring-Closing Metathesis for cyclization)
Ring-Closing Metathesis (RCM) is a powerful reaction for forming cyclic compounds from diene precursors using catalysts like the Grubbs' or Schrock catalysts. The parent molecule, this compound, cannot undergo RCM as it only contains one alkene moiety.
However, it can be derivatized to become a suitable RCM substrate. For instance, N-allylation of the primary amine would introduce a second terminal alkene, creating a diene. Treatment of this N-allyl-2-(aminomethyl)pent-4-en-1-ol with a ruthenium catalyst (e.g., Grubbs' catalyst) would be expected to initiate an intramolecular metathesis reaction, leading to the formation of a seven-membered nitrogen-containing ring, a dihydroazepine derivative, with the concurrent release of ethene gas. Similarly, O-allylation of the alcohol would lead to a different diene, which upon RCM would form a seven-membered oxygen-containing ring, a dihydrooxepine derivative. The success and rate of RCM can be influenced by the presence of nearby functional groups; for example, free allylic hydroxyl groups have been shown to have an activating effect on RCM reaction rates. umn.edu
Intramolecular Cyclization Reactions and Heterocycle Formation
The presence of nucleophilic amine and alcohol groups in conjunction with an electrophilic alkene functionality within the same molecule makes this compound an ideal precursor for intramolecular cyclization reactions to form various heterocycles. organic-chemistry.orgnih.gov These reactions are typically triggered by activating the alkene towards nucleophilic attack, often through the addition of an electrophile.
Formation of Nitrogen and Oxygen-Containing Heterocycles
Nitrogen-Containing Heterocycles: The primary amine can act as an internal nucleophile. In an electrophile-mediated cyclization (e.g., using iodine or a mercury(II) salt), the electrophile adds to the terminal alkene, forming an activated intermediate. The tethered amine can then attack this intermediate in an intramolecular fashion. Depending on the regioselectivity of the attack (following Baldwin's rules), this can lead to the formation of substituted piperidines (via 6-endo-trig cyclization) or pyrrolidines (via 5-exo-trig cyclization). Given the structure, the formation of a 3-(hydroxymethyl)piperidine derivative is a highly probable outcome. Such aza-Prins-type cyclizations are known routes to piperidine (B6355638) skeletons. nih.govyoutube.com
Oxygen-Containing Heterocycles: Similarly, the primary alcohol can function as the internal nucleophile. nih.govacs.org In an analogous electrophile-mediated reaction, the hydroxyl group can attack the activated double bond. This process, known as an oxa-cyclization, would likely lead to the formation of a substituted tetrahydrofuran (B95107) ring (via 5-exo-trig cyclization) or a tetrahydropyran (B127337) ring (via 6-endo-trig cyclization). acs.orgorganic-chemistry.orgnih.gov The formation of a 2-(1-aminoethyl)tetrahydrofuran derivative is a plausible product from such a transformation. nih.govacs.org
| Nucleophile | Activating Agent (Electrophile) | Predicted Heterocyclic Product | Cyclization Pathway |
|---|---|---|---|
| Amine | I2, Hg(OAc)2 | Substituted Piperidine | 6-endo-trig |
| Alcohol | I2, Hg(OAc)2 | Substituted Tetrahydrofuran | 5-exo-trig |
Mechanistic Investigations of Cyclization Processes
The presence of both a nucleophilic amine and a hydroxyl group, along with a terminal double bond, makes this compound a prime candidate for intramolecular cyclization reactions. These processes, often facilitated by transition metal catalysts or electrophilic reagents, can lead to the formation of various heterocyclic structures, such as substituted piperidines or oxazolidines. Mechanistic studies on analogous systems have shed light on the probable pathways for the cyclization of this compound.
One of the most studied mechanisms for the cyclization of unsaturated amino alcohols is the palladium-catalyzed intramolecular aminopalladation or oxypalladation, often referred to as a Wacker-type cyclization. nrochemistry.comorganic-chemistry.org In this process, a palladium(II) catalyst coordinates to the alkene, activating it towards nucleophilic attack. nrochemistry.com The intramolecular nucleophile, either the amino or the hydroxyl group, then attacks the activated double bond. This attack can proceed in two regiochemically distinct ways: a 5-exo-trig cyclization to form a five-membered ring or a 6-endo-trig cyclization to form a six-membered ring. The outcome is often governed by Baldwin's rules and the specific reaction conditions.
The general mechanism for a palladium-catalyzed cyclization can be outlined as follows:
Coordination: The palladium(II) catalyst coordinates with the terminal double bond of this compound.
Nucleophilic Attack: The lone pair of electrons from either the nitrogen of the aminomethyl group or the oxygen of the hydroxyl group attacks the coordinated and now electrophilic alkene. This intramolecular attack is the key ring-forming step.
Intermediate Formation: This attack results in the formation of a new carbon-nitrogen or carbon-oxygen bond and a carbon-palladium sigma bond.
Product Formation: The organopalladium intermediate can then undergo several transformations to yield the final product and regenerate the palladium catalyst. Common pathways include β-hydride elimination, which introduces a double bond into the newly formed ring, or reductive cleavage of the carbon-palladium bond.
The choice of nucleophile (amine vs. alcohol) and the regioselectivity of the cyclization (5-exo vs. 6-endo) are influenced by several factors, including the nature of the palladium catalyst, the ligands used, and the reaction conditions such as temperature and solvent. For instance, in the cyclization of similar unsaturated β-amino alcohols, the use of Pd(II) catalysts has been shown to favor the formation of bicyclic oxazolidines through a tandem cyclization process. organic-chemistry.orgwikipedia.org
Below is a table summarizing the potential cyclization products and the mechanistic pathways for this compound based on analogous reactions.
| Starting Material | Potential Cyclization Product | Type of Cyclization | Key Mechanistic Steps |
| This compound | Substituted Piperidine | 6-endo-trig Aminopalladation | Coordination of Pd(II) to alkene, intramolecular attack by the amine, β-hydride elimination or protonolysis. |
| This compound | Substituted Pyrrolidine | 5-exo-trig Aminopalladation | Coordination of Pd(II) to alkene, intramolecular attack by the amine, β-hydride elimination or protonolysis. |
| This compound | Substituted Oxazinane | 6-endo-trig Oxypalladation | Coordination of Pd(II) to alkene, intramolecular attack by the alcohol, β-hydride elimination or protonolysis. |
| This compound | Substituted Tetrahydrofuran | 5-exo-trig Oxypalladation | Coordination of Pd(II) to alkene, intramolecular attack by the alcohol, β-hydride elimination or protonolysis. |
Rearrangement Reactions
While cyclization reactions are a prominent feature of the reactivity of this compound, the potential for rearrangement reactions also exists, particularly those involving the allylic or homoallylic nature of the molecule's backbone. Although no specific rearrangement reactions of this compound have been extensively documented in the literature, the structural motifs present in the molecule suggest that certain types of rearrangements could be plausible under specific conditions.
One such possibility is a chem-station.comchem-station.com-sigmatropic rearrangement, analogous to the Overman rearrangement . nrochemistry.comorganic-chemistry.orgwikipedia.orgchem-station.com The classic Overman rearrangement involves the conversion of allylic alcohols into allylic amines via the rearrangement of an intermediate trichloroacetimidate. While this compound is a homoallylic amino alcohol, not a simple allylic alcohol, the fundamental principles of sigmatropic shifts could potentially be applied to derivatives of this compound. For such a rearrangement to occur, the hydroxyl group would first need to be converted into a suitable group that can participate in a chem-station.comchem-station.com-sigmatropic shift.
A more likely rearrangement pathway for a homoallylic alcohol like this compound would be an acid-catalyzed process. For instance, acid-catalyzed rearrangement of a homoallylic alcohol can proceed via a 1,4-hydride shift. nih.gov In such a mechanism, protonation of the double bond would lead to a carbocation, which could then be quenched by an intramolecular hydride transfer from the carbon bearing the hydroxyl group, ultimately leading to a rearranged carbonyl compound after tautomerization.
The proposed steps for a hypothetical acid-catalyzed rearrangement are:
Protonation: The terminal alkene is protonated by a strong acid, leading to the formation of a secondary carbocation.
Hydride Shift: An intramolecular 1,4-hydride shift occurs, where a hydride ion from the carbon atom attached to the hydroxyl group migrates to the carbocation center.
Oxonium Ion Formation: This results in the formation of a protonated carbonyl group (an oxonium ion).
Deprotonation: Loss of a proton yields the final rearranged product, which would be a saturated ketone or aldehyde.
The table below outlines a potential rearrangement pathway for this compound based on known reactions of similar structures.
| Starting Material | Potential Rearrangement Product | Type of Rearrangement | Key Mechanistic Steps |
| This compound | 4-(Aminomethyl)pentan-2-one | Acid-catalyzed 1,4-hydride shift | Protonation of the alkene, intramolecular hydride transfer, tautomerization. |
It is important to note that these are plausible pathways based on the chemical principles observed in analogous systems. Detailed experimental studies on this compound are required to fully elucidate its specific cyclization and rearrangement behaviors.
Advanced Spectroscopic and Structural Elucidation of 2 Aminomethyl Pent 4 En 1 Ol and Its Synthesized Derivatives
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR: 2D-NMR, NOESY, COSY, HSQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between atoms within a molecule. wikipedia.orgprinceton.edu For 2-(aminomethyl)pent-4-en-1-ol and its derivatives, a combination of 2D-NMR experiments is essential for a complete structural assignment.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons of the aminomethyl group and the adjacent methine proton, as well as correlations within the pentenyl chain, confirming the carbon backbone's connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and heteronuclei, most commonly ¹H and ¹³C. sdsu.eduyoutube.com This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, directly linking the proton and carbon chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different spin systems separated by heteroatoms or carbonyl groups. For instance, in derivatives of this compound, HMBC can confirm the connection of substituents to the main carbon framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity (typically within 5 Å), providing crucial information about the molecule's three-dimensional structure and stereochemistry. princeton.edu For cyclic derivatives or conformationally restricted analogues of this compound, NOESY can help determine the relative orientation of substituents.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| 1 | ~3.5-3.7 (m) | ~65 | H2, H7 | C2, C3, C7 |
| 2 | ~1.8-2.0 (m) | ~45 | H1, H3, H7 | C1, C3, C4, C7 |
| 3 | ~2.1-2.3 (m) | ~35 | H2, H4, H5 | C2, C4, C5 |
| 4 | ~5.7-5.9 (m) | ~138 | H3, H5 | C2, C3, C5 |
| 5 | ~5.0-5.2 (m) | ~115 | H3, H4 | C3, C4 |
| 7 (CH₂NH₂) | ~2.8-3.0 (m) | ~48 | H1, H2 | C1, C2 |
| NH₂ | ~1.5 (br s) | - | - | C7 |
| OH | ~2.0 (br s) | - | - | C1 |
Note: This table represents hypothetical data for illustrative purposes. Actual chemical shifts and correlations would be determined experimentally.
Advanced Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound. scispace.comresearchgate.net For this compound (C₆H₁₃NO), HRMS would confirm its molecular formula with a high degree of confidence.
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of ions. scispace.com In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides valuable structural information by revealing how the molecule breaks apart. For this compound, characteristic fragmentation pathways would likely involve the loss of water (H₂O), ammonia (B1221849) (NH₃), and cleavage of the carbon-carbon bonds within the pentenyl chain. Analysis of these fragmentation patterns in derivatives can help to identify the location and nature of substituents.
Table 2: Expected HRMS and MS/MS Fragmentation Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Fragmentation Pathway |
| [M+H]⁺ | 116.1070 | 116.1072 | Protonated Molecule |
| [M-H₂O+H]⁺ | 98.0964 | 98.0965 | Loss of water |
| [M-NH₃+H]⁺ | 99.0910 | 99.0912 | Loss of ammonia |
| [C₄H₇]⁺ | 55.0542 | 55.0543 | Cleavage of C2-C3 and C1-C2 bonds |
Note: This table is illustrative. The actual observed masses and fragmentation patterns would be determined through experimental analysis.
Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. wikipedia.orgedinst.com These two techniques are often complementary, as some vibrations may be strong in one and weak or absent in the other. spectroscopyonline.com
For this compound, key functional groups that can be identified include:
O-H stretch: A broad band in the FT-IR spectrum around 3300-3500 cm⁻¹ is characteristic of the alcohol hydroxyl group.
N-H stretch: The primary amine will show two bands in the FT-IR spectrum in the region of 3300-3400 cm⁻¹.
C-H stretches: Alkenyl C-H stretches appear above 3000 cm⁻¹, while alkyl C-H stretches are found just below 3000 cm⁻¹.
C=C stretch: The carbon-carbon double bond of the pentenyl group will give rise to a band around 1640 cm⁻¹ in both FT-IR and Raman spectra.
C-O stretch: The carbon-oxygen single bond stretch of the primary alcohol will appear in the fingerprint region of the FT-IR spectrum, typically around 1050 cm⁻¹.
Analysis of the FT-IR and Raman spectra of synthesized derivatives would reveal changes in these characteristic bands and the appearance of new bands corresponding to the introduced functional groups. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H | Stretch | 3300-3500 (broad) | FT-IR |
| N-H | Stretch | 3300-3400 (two bands) | FT-IR |
| C-H (alkenyl) | Stretch | >3000 | FT-IR, Raman |
| C-H (alkyl) | Stretch | <3000 | FT-IR, Raman |
| C=C | Stretch | ~1640 | FT-IR, Raman |
| C-O | Stretch | ~1050 | FT-IR |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Since this compound possesses a chiral center at the C2 position, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its stereochemistry. wikipedia.orglibretexts.org These methods measure the differential absorption and rotation of left and right circularly polarized light by a chiral molecule. libretexts.orgnih.gov
Circular Dichroism (CD): A CD spectrum shows the difference in absorbance of left and right circularly polarized light as a function of wavelength. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the chiral centers in the molecule. nih.govuu.nl
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is also related to the stereochemistry of the molecule.
For synthesized derivatives of this compound, CD and ORD studies can be used to confirm the retention or inversion of stereochemistry during a reaction and to assign the absolute configuration of newly created stereocenters.
X-ray Crystallography for Absolute and Relative Stereochemical Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that a suitable single crystal can be obtained. libretexts.org This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a detailed model of the electron density and, consequently, the atomic positions within the crystal lattice. mdpi.com
While obtaining a suitable crystal of the parent compound this compound might be challenging due to its flexibility and potential for hydrogen bonding, the synthesis of crystalline derivatives is a common strategy. hud.ac.uk For instance, forming a salt with a chiral acid or introducing a rigid, planar group into the molecule can facilitate crystallization.
Once a crystal structure is determined, it provides a wealth of information:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths, bond angles, and torsion angles.
The relative stereochemistry of all chiral centers within the molecule.
The absolute stereochemistry, often determined by anomalous dispersion effects if a heavy atom is present or by using a chiral space group. mdpi.com
The crystallographic data, including unit cell parameters, space group, and atomic coordinates, serve as the ultimate benchmark for validating the structural assignments made by spectroscopic methods.
Theoretical and Computational Investigations of 2 Aminomethyl Pent 4 En 1 Ol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules like 2-(Aminomethyl)pent-4-en-1-ol. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) has become a popular approach due to its balance of computational cost and accuracy. Methods like B3LYP are often used to calculate molecular properties. For instance, in a study on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set were used to determine vibrational frequencies. researchgate.net
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding, they can offer higher accuracy. For example, thermal rearrangement reactions of (aminomethyl)silane were studied using ab initio calculations at the G3 level to understand reaction pathways. nih.gov
For this compound, these calculations could predict:
Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting reactivity. The HOMO-LUMO gap can indicate the molecule's chemical stability and electronic excitation properties.
Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack.
A hypothetical table of calculated electronic properties for this compound, based on typical outputs from DFT calculations, is presented below.
| Property | Method | Basis Set | Calculated Value |
| HOMO Energy | B3LYP | 6-311++G(d,p) | Value not available |
| LUMO Energy | B3LYP | 6-311++G(d,p) | Value not available |
| HOMO-LUMO Gap | B3LYP | 6-311++G(d,p) | Value not available |
| Dipole Moment | B3LYP | 6-311++G(d,p) | Value not available |
Note: The values in this table are placeholders as specific calculations for this compound are not available.
Conformational Analysis and Potential Energy Surface Mapping
The flexible nature of this compound, with its rotatable bonds, means it can exist in multiple three-dimensional arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is often achieved by mapping the potential energy surface (PES) as a function of key dihedral angles.
For example, a study on 2-amino-1,2,3,4-tetrahydro-1-naphthalenols utilized both nuclear magnetic resonance (NMR) techniques and MM2 theoretical calculations to determine preferred conformations. researchgate.net Their findings revealed that intramolecular hydrogen bonding played a significant role in stabilizing certain conformers. researchgate.net Similarly, investigations into 2-cyclopenten-1-ol used high-level ab initio (CCSD/cc-pVTZ) calculations to map a two-dimensional PES, identifying six conformational minima and showing that conformers with intramolecular π-type hydrogen bonding were lower in energy. nih.gov
For this compound, a conformational search would likely reveal various staggered and eclipsed forms. The presence of both a hydroxyl (-OH) and an amino (-NH2) group suggests the possibility of intramolecular hydrogen bonding, which would significantly influence the stability of certain conformers.
A hypothetical relative energy table for conformers of this compound is shown below.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° | 0.00 | Value not available |
| B | 180° | Value not available | Value not available |
| C | -60° | Value not available | Value not available |
Note: The values in this table are illustrative placeholders.
Transition State Modeling for Reaction Pathways and Selectivity Rationalization
Transition state (TS) theory is a cornerstone of computational reaction dynamics. By locating the transition state structure on the potential energy surface, the energy barrier (activation energy) for a reaction can be calculated, providing insights into reaction rates and mechanisms.
For instance, theoretical studies on the thermal rearrangement of (aminomethyl)silane identified transition states and an intermediate carbene species, allowing for a detailed understanding of the reaction pathways. nih.gov In another example, multi-path variational transition state theory was used to model the kinetics of hydrogen abstraction from 2-butanol by the hydroperoxyl radical, highlighting the importance of considering multiple reaction paths and the role of hydrogen bonding in the transition state. rsc.org
For this compound, TS modeling could be used to investigate various potential reactions, such as:
Intramolecular cyclization: The amino or hydroxyl group could potentially attack the double bond, and TS modeling would help determine the feasibility and stereoselectivity of such a reaction.
Reactions with other molecules: Modeling the transition states for reactions with electrophiles or nucleophiles would help rationalize observed product distributions.
A hypothetical table of calculated activation energies for a reaction involving this compound is provided below.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Intramolecular Cyclization (Path A) | TS1 | Value not available |
| Intramolecular Cyclization (Path B) | TS2 | Value not available |
Note: The values in this table are illustrative placeholders.
Molecular Dynamics Simulations to Investigate Interactions and Solvent Effects
While quantum chemical calculations are powerful for studying individual molecules, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.
These simulations can be particularly useful for:
Solvation Effects: Understanding how solvent molecules arrange around this compound and how this affects its conformation and reactivity.
Intermolecular Interactions: Simulating the interaction of this compound with other molecules, such as in a mixture or at an interface.
Conformational Dynamics: Observing the transitions between different conformations over time.
Mixed-solvent molecular dynamics simulations have been used to identify cryptic binding sites on proteins, demonstrating the power of this technique to explore molecular interactions. mdpi.com
Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). In a study of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, isotropic chemical shifts were calculated using this method and showed excellent agreement with experimental spectra. researchgate.net
Vibrational Spectroscopy (IR, Raman): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations in quantum chemistry programs. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, the vibrational frequencies of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile were calculated using DFT, and the assignments were made with the help of potential energy distribution analysis. researchgate.net
A hypothetical comparison of calculated and experimental spectroscopic data for this compound is presented below.
| Nucleus | Calculated ¹³C NMR Shift (ppm) | Experimental ¹³C NMR Shift (ppm) |
| C1 | Value not available | Value not available |
| C2 | Value not available | Value not available |
| C3 | Value not available | Value not available |
| C4 | Value not available | Value not available |
| C5 | Value not available | Value not available |
| C6 (aminomethyl) | Value not available | Value not available |
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | Value not available | Value not available |
| N-H stretch | Value not available | Value not available |
| C=C stretch | Value not available | Value not available |
Note: The values in these tables are illustrative placeholders as specific calculations for this compound are not available.
Applications of 2 Aminomethyl Pent 4 En 1 Ol in Complex Organic Synthesis
As a Versatile Chiral Building Block for Asymmetric Synthesis
Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. acs.org The stereogenic center in 2-(aminomethyl)pent-4-en-1-ol, when resolved into its (R) or (S) enantiomers, offers a powerful tool for introducing chirality into a target molecule. The strategic placement of the amino, hydroxyl, and pentenyl groups allows for a variety of stereoselective transformations.
While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in peer-reviewed literature, the principles of asymmetric synthesis using chiral amino alcohols are well-established. Chiral amino alcohols can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| IUPAC Name | This compound |
| SMILES | C=CCC(CN)CO |
| Chiral Center | C2 |
The application of similar chiral amino alcohols in asymmetric synthesis is widespread. For instance, derivatives of valine and other amino acids are used to create catalysts for enantioselective additions to carbonyls and imines. nih.gov The presence of both a coordinating amine and alcohol group in this compound suggests its potential for similar applications, where it could form chiral complexes with metal centers to induce stereoselectivity.
Utility in the Synthesis of Heterocyclic Scaffolds and Chemical Probes
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. The functional groups of this compound provide multiple handles for the construction of diverse heterocyclic rings. The terminal alkene is particularly amenable to ring-closing metathesis (RCM), a powerful reaction for forming cyclic structures. organic-chemistry.orgnih.gov
By first functionalizing the amine and/or alcohol groups, a second double bond can be introduced into the molecule, setting the stage for RCM. For example, acylation of the amine with an unsaturated acid chloride would create a diene suitable for RCM, leading to the formation of lactams. Similarly, etherification of the alcohol with an alkenyl halide would produce a diene that could be cyclized to form substituted tetrahydrofurans or other oxygen-containing heterocycles. While direct examples using this compound are scarce, the synthesis of various nitrogen and oxygen-containing heterocycles from analogous N-alkenyl-cyanamides and other dienes via RCM is a well-established strategy. thieme.dersc.org
The synthesis of chemical probes, molecules designed to study biological processes, also benefits from versatile building blocks. nih.gov The ability to construct complex and diverse molecular scaffolds from this compound makes it a promising starting material for generating libraries of compounds for biological screening.
Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives
| Precursor Derivative | Metathesis Product (Example) | Heterocycle Class |
| N-Acryloyl-2-(aminomethyl)pent-4-en-1-ol | Piperidin-2-one derivative | Lactam |
| O-Allyl-2-(aminomethyl)pent-4-en-1-ol | Tetrahydrofuran (B95107) derivative | Oxygen Heterocycle |
| N,O-diallyl-2-(aminomethyl)pent-4-en-1-ol | Azepane derivative | Nitrogen Heterocycle |
Development of Ligands and Catalysts from this compound Derivatives
Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Amino alcohols are a prominent class of ligands due to their ability to form stable chelate complexes with a variety of metal catalysts. nih.gov The development of new ligands with tunable steric and electronic properties is an ongoing area of research.
Derivatives of this compound are attractive candidates for new chiral ligands. The primary amine and alcohol can be readily modified to introduce different coordinating groups or bulky substituents that can influence the stereochemical outcome of a catalyzed reaction. For example, the amine can be converted to a phosphine-amine or a bis(oxazoline) ligand. The terminal alkene also offers a site for further functionalization, potentially to attach the ligand to a solid support for catalyst recovery and recycling.
The use of amino alcohols derived from natural products like limonene (B3431351) to create chiral ligands for asymmetric catalysis has been demonstrated. scielo.br These ligands have been shown to be effective in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. This suggests that chiral this compound could serve as a scaffold for a new class of ligands with potential applications in a range of asymmetric transformations.
Role as a Precursor to Advanced Organic Materials
The demand for new polymers with specific functional properties is ever-increasing. Allylic alcohols and their derivatives are known to be incorporated into polymers to provide pendant hydroxyl groups, which can be used for crosslinking or further functionalization. researchgate.net The polymerization of allylic monomers can be achieved through various methods, including free radical polymerization. researchgate.net
This compound contains a polymerizable allyl group, as well as amino and hydroxyl functionalities. This combination makes it a potentially valuable monomer for the synthesis of functional polymers. The resulting polymers would have pendant aminomethyl and hydroxymethyl groups along the polymer backbone. These functional groups could be used to modify the polymer's properties, such as its solubility, or to attach other molecules, such as drugs for controlled release applications or biomolecules for biosensors.
While the direct polymerization of this compound is not specifically reported, the general principles of polymerizing functional allylic monomers suggest its feasibility. Post-polymerization modification is a powerful strategy for creating a wide range of functional materials from a single polymer backbone. researchgate.net The presence of both amine and hydroxyl groups in a polymer derived from this monomer would offer orthogonal handles for such modifications.
Emerging Research Directions and Future Prospects for 2 Aminomethyl Pent 4 En 1 Ol Chemistry
Integration with Flow Chemistry and Continuous Processing
The transition from traditional batch synthesis to continuous flow processing represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and process control. The integration of 2-(aminomethyl)pent-4-en-1-ol chemistry with flow systems is a promising avenue for future development.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in large-scale batch reactors. acs.org This level of control can lead to higher yields, improved selectivity, and minimized byproduct formation. For reactions involving reactive intermediates or exothermic processes, flow reactors offer superior heat and mass transfer, mitigating risks associated with thermal runaways. acs.org
A notable application of flow chemistry relevant to the allylic alcohol moiety of this compound is in photocatalytic transformations. Research has demonstrated that a photocatalytic 1,2-heteroarene migration of allylic alcohols can be dramatically accelerated by switching from batch to continuous flow. acs.org In one study, a reaction that required 6 hours in a batch setup was completed in just 10 minutes using a flow reactor, while also improving reaction selectivity and simplifying scaling-up. acs.org Similarly, continuous hydrogenation processes for related unsaturated compounds have been developed using fixed-bed catalysts, demonstrating the industrial viability of flow systems for such transformations. google.com The development of a tool that integrates chemical synthesis and biological assays in a continuous flow system further highlights the potential for rapid drug discovery and development. acs.org
| Parameter | Batch Reaction | Continuous Flow Reaction | Reference |
| Reaction Time | 6 hours | 10 minutes | acs.org |
| Process Type | Discontinuous | Continuous | acs.org |
| Scalability | Limited | High | acs.orgacs.org |
| Safety | Lower (heat/mass transfer issues) | Higher (superior heat/mass transfer) | acs.org |
| Selectivity | Good | Higher | acs.org |
| Table 1: Comparison of Batch vs. Continuous Flow Processing for a Photocatalytic Transformation of an Allylic Alcohol Derivative. |
The application of these principles to the synthesis or derivatization of this compound could unlock more efficient and safer manufacturing routes, making this versatile building block more accessible for industrial applications.
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are at the forefront of green chemistry, utilizing light or electrical energy, respectively, to drive chemical reactions under mild conditions. These technologies offer powerful new ways to functionalize complex molecules like this compound.
Photocatalysis has enabled novel transformations of allylic and amino alcohols. A dual catalytic strategy combining an iridium (Ir) photocatalyst with a copper (Cu) catalyst has been developed for the regioselective amino-functionalization of allyl alcohols. nih.gov In this system, the Ir photocatalyst generates a nitrogen-centered radical via energy transfer, which then undergoes cyclization onto the olefin. The resulting alkyl radical is intercepted by the Cu catalyst, allowing for cross-coupling with a variety of nucleophiles. nih.gov Another approach uses photocatalysis for the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols, a privileged motif in medicinal chemistry. nih.gov This multi-catalytic strategy employs an Ir photocatalyst to selectively excite a chiral Cu catalyst complex, which then facilitates a regio- and enantio-selective hydrogen atom transfer (HAT) and subsequent amination. nih.gov
Electrocatalysis provides an alternative, oxidant-free method for chemical synthesis. It has been successfully used for the isomerization of allylic alcohols to carbonyl compounds in an undivided cell, avoiding the need for external chemical oxidants or metal catalysts. mdpi.com For chiral amino alcohols, Ni-electrocatalysis has enabled the decarboxylative arylation of α-amino acids to form substituted, enantiopure 1,2-aminoalcohols with high stereochemical control. nih.govacs.org This method is robust, scalable, and simplifies the synthesis of medicinally important compounds. nih.gov Furthermore, electrochemistry has been used for the carboxylative cyclization of allylic amines with CO2 at atmospheric pressure to generate 2-oxazolidinones, demonstrating a novel way to utilize both the amine and alkene functionalities. acs.org
| Transformation Type | Catalytic System | Key Features | Relevant Moiety | Reference |
| Photocatalytic Amino-functionalization | Ir Photocatalyst / Cu Catalyst | Dual catalysis, regioselective, broad nucleophile scope. | Allyl Alcohol | nih.gov |
| Photocatalytic C-H Amination | Ir Photocatalyst / Chiral Cu Catalyst | Enantioselective, forms chiral β-amino alcohols. | Alcohol | nih.gov |
| Electrocatalytic Isomerization | Glassy Carbon Anode / Pt Cathode | Metal- and oxidant-free, broad substrate scope. | Allylic Alcohol | mdpi.com |
| Ni-Electrocatalytic Cross-Coupling | Nickel Catalyst | Forms chiral amino alcohols via decarboxylation, scalable. | Amino Alcohol | nih.govacs.org |
| Electrochemical Cyclization | Graphite Anode / Pt Cathode | Utilizes CO2, forms 2-oxazolidinones. | Allylic Amine | acs.org |
| Table 2: Emerging Photocatalytic and Electrocatalytic Methods for Allylic and Amino Alcohols. |
Exploring these catalytic avenues for this compound could lead to the development of novel derivatives that are currently inaccessible through traditional synthetic methods.
Development of Novel Chemo- and Biocatalytic Systems
The demand for highly selective and sustainable chemical processes has spurred significant interest in both chemocatalysis and biocatalysis. Creating novel catalytic systems tailored for substrates like this compound is a key area of future research.
Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. rsc.org For the synthesis of chiral alcohols, ketoreductases (KREDs) have been employed in the dynamic kinetic resolution of α,β-unsaturated ketones to produce chiral allylic alcohols with high diastereoselectivity and enantioselectivity. researchgate.net Alcohol oxidases (AlcOx) have been used for the selective oxidation of unsaturated alcohols like pent-4-en-1-ol to the corresponding aldehyde, which can then be used in subsequent enzymatic C-C bond-forming reactions. mdpi.com Furthermore, enzymatic cascades starting from lysine (B10760008) have been developed to produce β- and γ-amino alcohols through sequential hydroxylation and decarboxylation steps, demonstrating the power of multi-enzyme, one-pot systems. researchgate.net
Chemocatalysis continues to evolve, with a focus on creating catalysts that can work in concert with biological systems. Chemoenzymatic cascades combine the advantages of both approaches. For example, the synthesis of chiral secondary alcohols has been achieved by combining a metal-catalyzed alkyne hydration with an alcohol dehydrogenase (ADH) catalyzed bioreduction in a one-pot process. rsc.org Such one-pot sequential processes are highly efficient, reducing the need for intermediate purification steps and minimizing waste. researchgate.netrsc.org
| Catalyst Type | Enzyme/Catalyst Class | Transformation | Key Advantage | Reference |
| Biocatalytic | Ketoreductase (KRED) | Asymmetric reduction of unsaturated ketones | High enantio- and diastereoselectivity | researchgate.net |
| Biocatalytic | Alcohol Oxidase (AlcOx) | Selective oxidation of alcohols to aldehydes | High selectivity, enables cascade reactions | mdpi.com |
| Biocatalytic | Oxygenase / Decarboxylase | Synthesis of amino alcohols from amino acids | Multi-step one-pot synthesis | researchgate.net |
| Chemoenzymatic | Au Catalyst / Alcohol Dehydrogenase (ADH) | Synthesis of chiral alcohols from alkynes | Combines chemo- and biocatalysis sequentially | rsc.org |
| Table 3: Examples of Chemo- and Biocatalytic Systems for Synthesizing or Modifying Amino and Allylic Alcohols. |
Adapting or engineering these catalytic systems for this compound could enable the efficient, stereoselective synthesis of valuable chiral derivatives for the pharmaceutical and fine chemical industries.
Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern catalyst development, enabling researchers to design and optimize catalysts in silico before committing to extensive laboratory work. Applying these predictive models to the chemistry of this compound can significantly accelerate the discovery of novel, highly efficient catalytic systems.
Predictive Modeling: Methods such as Density Functional Theory (DFT) allow for the detailed study of reaction mechanisms, the identification of transition states, and the calculation of reaction energy barriers. nih.govrsc.org This insight is crucial for understanding the origins of reactivity and selectivity. For instance, computational studies have been used to elucidate competing reaction pathways in the silver(I)-catalyzed addition of amino alcohols to olefins, explaining why different catalyst systems lead to either O-adducts or N-adducts. rsc.org By modeling the interactions between the substrate, catalyst, and solvent, researchers can predict which catalyst will favor a desired outcome.
Catalyst Design: Computational screening can be used to evaluate large libraries of potential catalysts for a specific transformation, identifying promising candidates for experimental validation. caltech.edu This approach has been successfully used to predict new and effective β-amino alcohol ligands for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. nih.gov Quantum mechanical models that correlate a catalyst's structure with its selectivity can be built, guiding the rational design of new catalysts with enhanced performance. nih.govcaltech.edu These in silico tools help minimize the trial-and-error approach traditionally used in catalyst development, saving significant time and resources. mdpi.com
| Application | Computational Method | Information Gained | Impact on Research | Reference |
| Mechanism Elucidation | Density Functional Theory (DFT) | Reaction pathways, transition state energies, role of catalyst | Explains origins of chemo- and stereoselectivity | rsc.org |
| Catalyst Screening | Quantum Mechanical (QM) Models | Correlation of catalyst structure with selectivity | Predicts effective catalysts before synthesis | nih.govcaltech.edu |
| Prediction of Selectivity | DFT with Solvent Models | Enantioselectivity, diastereoselectivity, rate | Guides rational design of chiral catalysts | caltech.edu |
| Reaction Optimization | In silico studies | Identifies key stabilizing/destabilizing interactions | Accelerates development of new reactions | nih.govmdpi.com |
| Table 4: Role of Computational Modeling in Catalyst Design for Amino Alcohol Chemistry. |
For this compound, computational modeling can be employed to design catalysts that selectively act on the amine, alcohol, or alkene group, predict the stereochemical outcome of reactions, and explore entirely new reaction pathways, thereby unlocking the full synthetic potential of this molecule.
Q & A
Q. How can this compound serve as an intermediate in drug discovery?
Q. What catalytic systems enhance the compound’s reactivity in C–N bond formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
